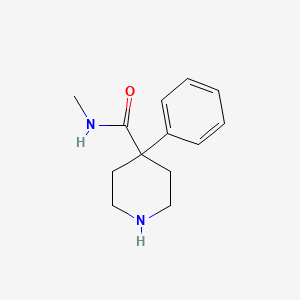

N-Methyl-4-phenylpiperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-phenylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-14-12(16)13(7-9-15-10-8-13)11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMRBHWGLLTUSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CCNCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627978 | |

| Record name | N-Methyl-4-phenylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167263-15-2 | |

| Record name | N-Methyl-4-phenylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Structural Elucidation of N Methyl 4 Phenylpiperidine 4 Carboxamide

Methodologies for the Chemical Synthesis of N-Methyl-4-phenylpiperidine-4-carboxamide

The synthesis of this compound involves the strategic construction of the core piperidine (B6355638) ring and the subsequent functionalization to introduce the carboxamide moiety. These processes are critical in medicinal chemistry for the development of various therapeutic agents. painphysicianjournal.comwikipedia.orgnih.gov

Core Piperidine Ring Formation Strategies and Advancements

The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals and natural alkaloids. ajchem-a.comresearchgate.net Consequently, numerous synthetic strategies have been developed for its construction, ranging from classical methods to modern catalytic approaches. ajchem-a.comresearchgate.net The primary routes for forming the piperidine ring can be broadly categorized into hydrogenation/reduction of pyridine (B92270) precursors, intramolecular cyclization, and intermolecular cyclization (annulation). nih.gov

Hydrogenation of pyridines is a fundamental and widely used method for obtaining piperidines. nih.govwikipedia.org This typically involves the use of transition metal catalysts such as rhodium, palladium, ruthenium, and iridium under varying conditions of temperature and pressure. nih.gov Advancements in this area have focused on improving stereoselectivity, which is crucial for the synthesis of specific isomers. nih.gov For instance, the use of chiral catalysts has enabled enantioselective hydrogenation, providing access to optically pure piperidine derivatives. organic-chemistry.org

Intramolecular cyclization strategies involve the formation of the piperidine ring from a single linear molecule. nih.gov This can be achieved through various reactions, including radical-mediated amine cyclization, alkene cyclization, and diene cyclization. nih.gov Gold-catalyzed oxidative amination of non-activated alkenes represents a modern approach to forming substituted piperidines. nih.gov Similarly, nickel-catalyzed intramolecular hydroalkenylation of 1,6-ene-dienes offers a regioselective method for preparing six-membered nitrogen heterocycles. nih.gov

Intermolecular cyclization, or annulation, involves the construction of the piperidine ring from two or more components. nih.gov A notable example is the [5 + 1] annulation method, which can be catalyzed by iridium(III) complexes through a hydrogen borrowing cascade, leading to the stereoselective synthesis of substituted piperidines. nih.gov

The following table summarizes some of the key strategies for piperidine ring formation:

| Strategy | Description | Key Features |

| Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring to a saturated piperidine ring. nih.govwikipedia.org | Utilizes transition metal catalysts; advancements focus on stereoselectivity. nih.gov |

| Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor molecule. nih.gov | Includes methods like radical-mediated cyclization and metal-catalyzed alkene cyclization. nih.gov |

| Intermolecular Cyclization (Annulation) | Construction of the piperidine ring from multiple components. nih.gov | Examples include [5 + 1] annulation for stereoselective synthesis. nih.gov |

Carboxamide Moiety Functionalization Techniques

The formation of the carboxamide group is a fundamental transformation in organic synthesis. jocpr.com The most common method for synthesizing carboxamides is through the amidation of a carboxylic acid with an amine. jocpr.comlibretexts.org This reaction is often facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid and promote the formation of the amide bond. jocpr.comkhanacademy.org

Direct conversion of carboxylic acids to amides can be challenging due to the basicity of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate. khanacademy.org To overcome this, various activating agents and catalytic systems have been developed. acs.org For instance, borate (B1201080) esters like B(OCH2CF3)3 have been shown to be effective reagents for direct amidation under mild conditions. acs.org Tantalum(V) chloride has also been used to catalyze the selective formation of carboxamides from aliphatic carboxylic acids and secondary amines. researchgate.net

In the context of this compound, the synthesis would typically involve the reaction of 1-methyl-4-phenylpiperidine-4-carboxylic acid with an appropriate amine. A modified method for preparing the precursor, 1-methyl 4-phenyl piperidine 4-carboxylic acid, has been described, which can then be chlorinated with thionyl chloride and subsequently reacted with an alcohol to form the corresponding ester. ekjm.org This ester could then be converted to the desired N-methyl carboxamide. Another approach involves the reaction of 1-methylpiperidine-4-carboxylic acid with thionyl chloride and diethyl amine to yield N,N-diethyl-1-methylpiperidine-4-carboxamide, demonstrating a direct functionalization route. google.com

The table below outlines common techniques for carboxamide formation:

| Technique | Reagents/Catalysts | Description |

| Coupling Agent-Mediated Amidation | DCC, DMAP jocpr.com | A carboxylic acid reacts with an amine in the presence of a coupling agent to form the amide bond. jocpr.com |

| Direct Thermal Amidation | Heat, sometimes with a solvent like toluene (B28343) acs.org | The direct reaction of a carboxylic acid and an amine at elevated temperatures. acs.org |

| Boron-Mediated Amidation | B(OCH2CF3)3 acs.org | A borate ester facilitates the direct formation of an amide from a carboxylic acid and an amine. acs.org |

| Metal-Catalyzed Amidation | TaCl5 researchgate.net | A metal catalyst promotes the selective formation of the carboxamide. researchgate.net |

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a significant area of research, driven by the desire to explore structure-activity relationships and develop compounds with improved pharmacological profiles. nih.govresearchgate.net

Regiospecific and Stereoselective Synthesis

Achieving regiospecificity and stereoselectivity is paramount in the synthesis of complex piperidine derivatives to ensure the desired biological activity. nih.gov The diastereoselective Mannich reaction is a powerful tool for controlling the stereochemistry of piperidines, where the stereochemistry is established in the initial step and maintained through subsequent transformations like reductive cyclization. mdpi.com

For instance, a stereoselective three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids, to assemble multi-substituted chiral piperidines. rsc.org This method yields a chiral dihydropyridinone intermediate that serves as a versatile building block for various chiral piperidine compounds. rsc.org

Another example of regioselective synthesis involves the radical cyclization of 1,6-enynes. nih.gov Depending on the solvent used, the reaction can proceed via a 6-endo-trig pathway to afford piperidine derivatives or a 5-exo-trig pathway to yield azobicyclic compounds. nih.gov

Development of Advanced Synthetic Routes for Modified Scaffolds

The development of novel synthetic routes allows for the creation of modified 4-phenylpiperidine (B165713) scaffolds with diverse functionalities. nih.gov One advanced strategy involves a photoredox/nickel dual-catalyzed three-component conjunctive cross-coupling of alkenes with α-silyl amines and aryl halides. researchgate.net This method provides an efficient way to synthesize structurally valuable α-aryl substituted γ-amino acid derivatives, which can be precursors to modified piperidines. researchgate.net

Furthermore, a gold-catalyzed annulation procedure allows for the direct assembly of highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com This highlights the use of modern catalytic methods to access complex molecular architectures. A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized, showcasing the construction of complex molecules around the core piperidine-4-carboxamide scaffold. researchgate.net

Spectroscopic Characterization Methods in Phenylpiperidine-Carboxamide Research

The structural elucidation of this compound and its analogues relies heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the structure of these compounds. In ¹H NMR, the chemical shifts and coupling constants of the protons on the piperidine ring provide information about their chemical environment and stereochemical relationships. chemicalbook.comspectrabase.comspectrabase.com For instance, the protons on the phenyl group typically appear in the aromatic region (around 7.0-7.5 ppm), while the protons on the piperidine ring and the N-methyl group appear at higher fields. chemicalbook.com The NH proton of a secondary amide typically resonates in the 7.5-8.5 ppm region. libretexts.org ¹³C NMR provides information about the carbon framework of the molecule. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compounds. researchgate.net For amides, a common fragmentation pathway is the α-cleavage of the C-C bond adjacent to the carbonyl group. jove.comjove.com Another characteristic fragmentation is the McLafferty rearrangement, which can occur in compounds with a sufficiently long alkyl chain and results in the formation of a radical cation and a neutral alkene. jove.comjove.com The molecular ion peak of compounds containing an odd number of nitrogen atoms, such as amides, will have an odd mass-to-charge ratio, which is known as the Nitrogen Rule. libretexts.org

The following table provides a summary of the key spectroscopic data for related compounds:

| Spectroscopic Technique | Compound Type | Characteristic Features |

| ¹H NMR | 4-Phenylpiperidine | Aromatic protons (7.15-7.31 ppm), piperidine ring protons (1.60-3.16 ppm). chemicalbook.com |

| ¹H NMR | Amides | NH proton (7.5-8.5 ppm), protons alpha to the nitrogen (2.0-3.0 ppm). libretexts.org |

| Mass Spectrometry | Amides | Odd molecular weight (Nitrogen Rule), α-cleavage, McLafferty rearrangement. libretexts.org |

Structure Activity Relationship Sar and Ligand Design Principles for N Methyl 4 Phenylpiperidine 4 Carboxamide Systems

Elucidation of Key Structural Determinants for Biological Activity within the N-Methyl-4-phenylpiperidine-4-carboxamide Scaffold

The biological activity of the this compound scaffold is governed by the precise arrangement and interplay of its core components. The 4-phenylpiperidine (B165713) framework is a well-established pharmacophore in medicinal chemistry, particularly for agents targeting the central nervous system. nih.govresearchgate.net The key structural determinants for activity are the piperidine (B6355638) ring, the equatorial 4-phenyl group, the 4-carboxamide moiety, and the N-methyl substituent.

The piperidine ring serves as a central, conformationally important scaffold. Its chair conformation is considered crucial for optimal interaction with many biological targets. researchgate.net The nitrogen atom within this ring is a key basic center, which is typically protonated at physiological pH, allowing for ionic interactions with receptor sites.

The phenyl group at the 4-position is critical for activity, often engaging in hydrophobic and π-stacking interactions within the binding pocket of a receptor. nih.gov Its orientation, typically equatorial to the piperidine ring, is vital for correct positioning and high-affinity binding. The N-methyl group also plays a significant role; while small and conformationally simple, its presence and orientation can influence binding affinity and selectivity. rsc.org Finally, the 4-carboxamide group provides a site for hydrogen bonding, contributing significantly to the binding energy and specificity of the molecule. nih.gov

Systematic Modification Strategies and Their Pharmacological Impact

Systematic modifications of the this compound scaffold have been explored to probe its interaction with biological targets and to optimize pharmacological properties. These strategies involve targeted alterations to the phenyl ring, the carboxamide nitrogen, and the piperidine ring itself.

Role of Substituents on the Phenyl Ring and Carboxamide Nitrogen

Modifications to the substituents on both the 4-phenyl ring and the carboxamide nitrogen have profound effects on the pharmacological profile of these compounds. The electronic and steric properties of these substituents can modulate binding affinity, selectivity, and functional activity.

For the phenyl ring, the addition of electron-withdrawing or electron-donating groups can alter the electronic character of the ring and influence π-stacking interactions. In related series of piperidine-4-carboxamide analogs, such as those with a benzothiazole-phenyl moiety, substitutions on an N-sulfonylphenyl ring demonstrated the importance of these properties. For example, introducing a trifluoromethyl (CF₃) group, a strong electron-withdrawing group, at different positions resulted in varied biological activity, highlighting the sensitivity of the receptor to the electronic landscape of this region. escholarship.org

Similarly, altering the N-methyl group on the carboxamide can significantly impact activity. Replacing the methyl group with larger or more complex substituents can probe for additional binding pockets or introduce new interactions. In studies on related pyrimidine-4-carboxamides, replacing a simple alkyl group with a conformationally restricted 3-phenylpiperidine (B1330008) moiety led to a notable increase in inhibitory potency. nih.gov This suggests that the region around the carboxamide nitrogen is amenable to substitution and that introducing specific cyclic structures can enhance activity.

The following table illustrates the impact of substitutions on a related N-sulfonylpiperidine-4-carboxamide scaffold targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), demonstrating the principle of phenyl ring modification.

| Compound ID | Phenyl Ring Substituent (on N-sulfonyl group) | Human sEH IC₅₀ (nM) | Human FAAH IC₅₀ (nM) |

| 7c | 3-Trifluoromethyl | 48 | 40 |

| 7d | 4-Trifluoromethyl | 55 | 46 |

| 7g | 2-Chloro-4-trifluoromethyl | 70 | 55 |

Data compiled from studies on N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide analogs. escholarship.org

Conformational Analysis of the Piperidine Ring and Activity Modulation

The conformation of the piperidine ring is a critical factor in modulating the biological activity of this compound systems. The six-membered ring typically adopts a low-energy chair conformation to minimize steric strain. researchgate.net In this conformation, substituents at the 1 and 4 positions can be oriented in either an axial or equatorial position.

For this compound, the bulky phenyl and carboxamide groups at the C4 position strongly favor an equatorial orientation to avoid unfavorable 1,3-diaxial interactions. researchgate.net This places the phenyl ring in a position suitable for interaction with hydrophobic pockets in a target receptor. The N-methyl group at the N1 position can exist in either an equatorial or axial position, and the equilibrium between these two conformers can be influenced by the local environment. rsc.org Ultrafast spectroscopic studies on N-methyl piperidine have shown that different conformers (chair, boat, twist) can be accessed and that the orientation of the methyl group is dynamic. rsc.org

The rigidity and preferred conformation of the piperidine ring are essential for pre-organizing the key pharmacophoric elements—the basic nitrogen, the hydrophobic phenyl group, and the hydrogen-bonding carboxamide—into the correct spatial arrangement for receptor binding. Any modification that significantly alters the chair conformation or the preferred equatorial positioning of the C4 substituents is likely to reduce or abolish biological activity.

Influence of Linker and Tail Groups on Target Engagement

Introducing linker and tail groups, typically by modifying the N-methyl substituent, is a common strategy to enhance target engagement. This approach aims to extend the molecule's reach to interact with secondary binding sites or to alter its physicochemical properties.

In a related series of ethyl 4-phenylpiperidine-4-carboxylates, replacing the N-methyl group with longer, oxygen-containing chains was shown to increase analgesic potency. nih.gov For instance, the introduction of ether linkages in the N-substituent created more potent compounds. This suggests that the additional length and the hydrogen-bond accepting capability of the ether oxygen allowed for favorable interactions with an extended region of the receptor.

These "tail groups" can be designed to have varying lengths, flexibilities, and functionalities. A flexible alkyl chain might allow the molecule to adapt to the binding site, while a more rigid linker could precisely position a terminal functional group. The nature of the tail group can thus be tuned to optimize interactions, improve selectivity between receptor subtypes, and modify pharmacokinetic properties.

Rational Design of this compound Analogues with Tuned Properties

The principles derived from SAR studies provide a roadmap for the rational design of novel this compound analogues with tailored pharmacological profiles. By integrating knowledge of the key structural determinants and the impact of systematic modifications, medicinal chemists can engineer molecules with enhanced potency, selectivity, and drug-like properties.

A rational design strategy would involve a multi-pronged approach:

Core Scaffold Optimization : The this compound core is maintained as the primary pharmacophore. The design process focuses on ensuring the piperidine ring can adopt its preferred chair conformation with the 4-substituents in an equatorial position.

Phenyl Ring Decoration : Based on the target's binding site characteristics, the phenyl ring can be substituted with specific groups to enhance binding affinity. For example, if a hydrogen bond donor is present in the receptor pocket, adding a hydroxyl or amino group to the phenyl ring could be beneficial. Conversely, targeting a hydrophobic pocket might call for the addition of alkyl or halogen substituents. polyu.edu.hk

Carboxamide Moiety Modification : The N-methyl group on the carboxamide can be replaced with other substituents to fine-tune activity. Small alkyl groups, cyclic fragments, or groups capable of forming specific hydrogen bonds can be introduced to probe for additional interactions and improve selectivity. nih.gov

N-Substituent Extension : The piperidine nitrogen provides a vector for adding linker or tail groups to access distal binding regions. The length and composition of this tail can be systematically varied to maximize potency, as demonstrated in related pethidine analogs. nih.gov

By combining these strategies, libraries of new analogues can be designed. For example, to create a more potent and selective analogue, one might introduce an electron-withdrawing group like fluorine onto the phenyl ring while simultaneously replacing the carboxamide N-methyl with a cyclopropylmethyl group to add conformational constraint and explore a hydrophobic pocket. This iterative process of design, synthesis, and biological evaluation, guided by SAR principles, allows for the development of this compound analogues with precisely tuned properties for specific therapeutic applications.

Preclinical Pharmacological Investigations of N Methyl 4 Phenylpiperidine 4 Carboxamide and Analogues

Enzyme Modulation Studies

Investigations have also focused on the ability of N-phenylpiperidine-4-carboxamide analogues to modulate the activity of specific enzymes, revealing roles in lipid metabolism and DNA interaction.

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382). nih.gov The enzyme catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs. nih.govnih.gov

Pharmacological research has identified potent and selective inhibitors of NAPE-PLD that feature a piperidine (B6355638) carboxamide structure. The compound LEI-401, which contains a phenylpiperidine group, was identified as the first potent and selective NAPE-PLD inhibitor capable of reducing NAE levels in the brain. researchgate.netresearchgate.net In vitro, LEI-401 demonstrates an IC50 value of 0.16 µM for NAPE-PLD. researchgate.net Inhibition of NAPE-PLD leads to an accumulation of its NAPE substrates. researchgate.net

Conversely, other studies have identified benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides that act as activators of NAPE-PLD, demonstrating that the scaffold can be modified to produce opposing effects on enzyme activity. vanderbilt.edunih.gov

A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their ability to interact with and cleave DNA. researchgate.netnih.gov In gel electrophoresis assays using calf thymus DNA, several of these analogues demonstrated significant DNA cleavage activity. researchgate.netnih.gov This suggests that these compounds can induce DNA strand breaks, an activity often associated with cytotoxic effects relevant to anticancer research. researchgate.netnih.gov The specific mechanism of cleavage, whether oxidative or hydrolytic, and the precise nature of the DNA binding are areas for further investigation.

Cellular Pathway Investigation and Mechanistic Insights

The interactions of N-phenylpiperidine-4-carboxamide analogues with their molecular targets can trigger downstream effects on cellular pathways, providing insights into their mechanisms of action.

Modulation of NAPE-PLD activity by its inhibitors or activators directly impacts the endocannabinoid signaling pathway. By inhibiting NAPE-PLD, compounds like LEI-401 reduce the biosynthesis of anandamide and other NAEs, thereby decreasing the activation of cannabinoid receptors and modulating emotion-related behaviors. researchgate.net Conversely, small-molecule activators of NAPE-PLD have been shown to enhance efferocytosis (the clearance of apoptotic cells by phagocytes), suggesting a role for this pathway in resolving inflammation and potentially treating cardiometabolic diseases. vanderbilt.edunih.gov

The sigma-1 receptor agonist PPBP has been shown to modulate pathways related to excitotoxicity and neuronal injury. nih.gov Studies indicate that PPBP attenuates the production of nitric oxide (NO) that is evoked by the stimulation of N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov Mechanistically, this is achieved by reducing the association of neuronal nitric oxide synthase (nNOS) with the NMDA receptor NR2 subunit, an effect linked to changes in the coupling of nNOS to the scaffolding protein PSD-95. nih.gov This action provides a potential mechanism for the neuroprotective effects observed with sigma-1 receptor agonists. nih.govnih.gov

G-Protein Coupled Receptor (GPCR) Signaling Cascades

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. Upon ligand binding, GPCRs activate intracellular G-proteins, which in turn trigger a variety of signaling cascades. Investigating the interaction of a compound like N-Methyl-4-phenylpiperidine-4-carboxamide with GPCRs is a critical step in understanding its pharmacological profile.

Standard preclinical investigations would involve a series of assays to determine the binding affinity and functional activity of the compound at a panel of GPCRs. Radioligand binding assays are commonly employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

Functional assays are then used to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. These assays often measure the downstream consequences of GPCR activation, such as the accumulation of second messengers like cyclic AMP (cAMP) or the phosphorylation of signaling proteins like extracellular signal-regulated kinase (ERK). For instance, a compound that increases cAMP levels at a specific receptor would be classified as an agonist.

While no specific data exists for this compound, research on other 4-phenylpiperidine (B165713) analogues has demonstrated their potential to interact with various GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors. Such studies provide a framework for how the GPCR activity of this compound could be evaluated.

Intracellular Calcium Flux Assays

A common downstream effect of the activation of certain GPCRs (e.g., those coupled to Gq proteins) is an increase in intracellular calcium concentration ([Ca2+]i). Intracellular calcium flux assays are therefore a valuable tool for screening compounds for activity at these receptors and for elucidating their signaling pathways.

These assays typically utilize fluorescent calcium indicators that exhibit an increase in fluorescence intensity upon binding to Ca2+. Cells expressing the target receptor are loaded with the calcium-sensitive dye. Upon addition of a test compound, any changes in fluorescence are monitored using a fluorometric imaging plate reader or a fluorescence microscope. An increase in fluorescence indicates that the compound has triggered a release of calcium from intracellular stores or an influx of extracellular calcium.

The potency of a compound in inducing calcium mobilization is typically expressed as its EC50 value, which is the concentration of the compound that produces 50% of the maximal response. To determine the mechanism of action, further experiments can be conducted in the presence of known receptor antagonists or inhibitors of specific signaling pathways. Although no published studies have reported the effects of this compound on intracellular calcium flux, this assay would be a standard component of its preclinical pharmacological workup.

In Vitro Anti-Angiogenic Activity Evaluation

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as cancer. The evaluation of a compound's ability to inhibit angiogenesis is a key area of preclinical research. Various in vitro assays are used to assess the anti-angiogenic potential of a test substance.

One of the most common assays is the endothelial cell tube formation assay . In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (e.g., Matrigel). In the presence of pro-angiogenic factors, these cells will spontaneously organize into a network of capillary-like structures. The anti-angiogenic activity of a compound is assessed by its ability to inhibit this tube formation. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes.

Other in vitro assays to evaluate anti-angiogenic activity include:

Endothelial Cell Proliferation Assays: These assays measure the effect of a compound on the growth of endothelial cells.

Endothelial Cell Migration Assays: These assays, such as the wound healing assay or the Boyden chamber assay, assess the ability of a compound to inhibit the migration of endothelial cells, a crucial step in angiogenesis.

While there is no specific research on the in vitro anti-angiogenic activity of this compound, studies on structurally distinct piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic effects in in vivo models. These findings suggest that the piperidine-4-carboxamide scaffold may be a promising starting point for the development of novel anti-angiogenic agents.

Computational Chemistry and Molecular Modeling of N Methyl 4 Phenylpiperidine 4 Carboxamide Interactions

Molecular Docking and Scoring Methodologies for Ligand-Protein Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov This methodology is instrumental in structure-based drug design for predicting the binding affinity and mode of interaction between a ligand, such as N-Methyl-4-phenylpiperidine-4-carboxamide, and its target protein.

The general workflow begins with obtaining the three-dimensional structures of both the ligand and the protein target. nih.gov The ligand's structure can be generated and optimized using computational chemistry software, while the protein structure is often obtained from experimental sources like the Protein Data Bank (PDB). mdpi.com The binding site on the target is identified, and a grid is generated to pre-calculate the interaction potentials, which speeds up the docking calculations. nih.gov Algorithms then place the ligand into this site in various poses, each of which is evaluated by a scoring function that estimates the binding free energy. jscimedcentral.com The resulting poses are ranked, providing predictions of the most stable binding modes. nih.gov

Molecular docking simulations are pivotal for predicting how this compound orients itself within a protein's active site. The primary goal is to identify the most energetically favorable binding pose, which is assumed to be representative of the biologically active conformation. This prediction allows for a detailed analysis of the non-covalent intermolecular interactions that stabilize the ligand-protein complex.

Key interactions typically identified include:

Hydrogen Bonds: The carboxamide group of this compound contains both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen), making it capable of forming strong, directional interactions with polar amino acid residues in the binding site.

Hydrophobic Interactions: The phenyl ring and the piperidine (B6355638) ring's aliphatic portions can engage in favorable hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine.

Pi-Interactions: The aromatic phenyl ring can participate in various π-interactions, such as π-π stacking with other aromatic residues (e.g., phenylalanine, tyrosine) or cation-π interactions with positively charged residues (e.g., lysine, arginine).

These predicted interactions are crucial for understanding the structural basis of molecular recognition and binding affinity.

Table 1: Predicted Intermolecular Interactions for a Hypothetical this compound-Receptor Complex

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Carboxamide N-H | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Carboxamide C=O | Tyrosine, Serine, Asparagine, Lysine |

| Hydrophobic | Phenyl Ring, Piperidine Ring | Leucine, Valine, Isoleucine, Alanine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π | Phenyl Ring | Lysine, Arginine |

Early docking methods often treated the protein receptor as a rigid structure, a simplification that can lead to inaccurate predictions. jscimedcentral.com In reality, proteins are dynamic entities, and the binding of a ligand can induce conformational changes in the active site, a phenomenon known as "induced fit". nih.gov Neglecting receptor flexibility is a significant limitation that can result in the failure to identify correct binding poses. jscimedcentral.com

Modern docking approaches increasingly incorporate receptor flexibility to improve predictive accuracy. researchgate.net Common strategies include:

Soft Docking: This method allows for some degree of overlap between the ligand and receptor atoms, implicitly accounting for minor conformational adjustments.

Side-Chain Flexibility: More advanced algorithms allow specific amino acid side chains within the binding pocket to rotate and change their conformation during the docking process, providing a more realistic model of the binding event. duke.edu

Ensemble Docking: In this approach, docking is performed against an ensemble of different protein conformations. researchgate.net These conformations can be derived from experimental structures or generated through computational methods like molecular dynamics simulations, capturing a range of possible receptor states. researchgate.net

By accounting for the protein's ability to adapt to the ligand, these methods provide a more accurate and reliable prediction of the binding mode and affinity of this compound. nih.gov

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves on a timescale of nanoseconds to microseconds. frontiersin.org

For the this compound-protein complex, an MD simulation is typically initiated using the best-ranked pose from a molecular docking study. The complex is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then reveals crucial information that static docking cannot capture:

Binding Pose Stability: MD simulations can assess whether the docked pose is stable over time. If the ligand remains in its initial position and maintains key interactions, it lends confidence to the docking prediction. Conversely, if the ligand diffuses away from the binding site, the initial pose may have been an artifact.

Conformational Changes: MD allows for the observation of conformational changes in both the ligand and the receptor upon binding. nih.gov It can capture subtle adjustments in side-chain orientations or larger-scale motions of protein loops that may be essential for binding and function. mdpi.com

Role of Water Molecules: Simulations explicitly model the role of water molecules, which can be critical in mediating ligand-protein interactions by forming water-bridged hydrogen bonds. frontiersin.org

Binding Free Energy Calculations: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide more accurate estimations of binding free energy, which helps in ranking potential ligands.

Table 2: Insights from Molecular Dynamics (MD) Simulations

| Parameter Analyzed | Information Gained |

| Root Mean Square Deviation (RMSD) | Stability of the ligand's position and protein structure over time. |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the protein upon ligand binding. |

| Intermolecular Hydrogen Bonds | Persistence and strength of hydrogen bonding interactions during the simulation. |

| Solvent Accessible Surface Area (SASA) | Changes in the exposure of the complex to the solvent, indicating conformational shifts. |

| Binding Free Energy (e.g., MM/PBSA) | Quantitative estimation of binding affinity and identification of key energetic contributions. |

Quantum Chemical Calculations for Electronic and Reactivity Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule like this compound. These calculations provide a fundamental understanding of the molecule's electron distribution, stability, and chemical reactivity, which complements the classical mechanics-based approaches of docking and MD simulations.

The electronic structure of a molecule governs its reactivity. Key properties derived from quantum chemical calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. nih.gov It is invaluable for identifying the reactive sites for electrophilic and nucleophilic attacks. scirp.org Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). scirp.org For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide proton.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.50 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.25 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.25 | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. |

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. researchgate.net These descriptors provide a quantitative framework for understanding a molecule's behavior in chemical reactions. researchgate.net

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These parameters are useful for comparing the reactivity of different molecules and for understanding their potential interactions with biological targets. researchgate.net

Table 4: Hypothetical Global Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.875 | Tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.625 | Resistance to charge transfer. |

| Chemical Softness (S) | 1 / (2η) | 0.190 | Ease of polarization. |

| Electrophilicity Index (ω) | χ² / (2η) | 2.860 | Propensity to act as an electrophile. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology extensively utilized in drug discovery and medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comijnrd.org By quantifying physicochemical properties or structural features, known as molecular descriptors, QSAR models can predict the activity of novel molecules, thereby guiding the rational design of more potent and selective therapeutic agents. nih.gov This approach is particularly valuable for optimizing lead compounds and prioritizing synthetic efforts, ultimately saving significant time and resources in the drug development pipeline. jocpr.com

While specific QSAR studies focusing exclusively on this compound are not extensively detailed in publicly accessible literature, the 4-phenylpiperidine (B165713) scaffold, to which it belongs, has been the subject of numerous QSAR investigations. nih.govnih.govscispace.com These studies provide a robust framework for understanding how structural modifications to this core influence biological activity against various targets, such as opioid receptors or dopamine (B1211576) transporters. nih.govnih.gov

The development of a QSAR model for a series of compounds including this compound would typically involve several key stages:

Data Set Compilation: A series of structurally related analogues is synthesized and tested for a specific biological activity (e.g., receptor binding affinity, enzyme inhibition). This forms the training set for the model.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These can be categorized as electronic (e.g., Hammett constants), steric (e.g., Taft steric parameters), hydrophobic (e.g., LogP), topological, and quantum chemical descriptors. ijnrd.org

Model Development: Statistical methods are employed to build a mathematical equation that links the descriptors to the biological activity. Common techniques include multiple linear regression (MLR), partial least squares (PLS) regression, and machine learning methods like artificial neural networks. nih.govnih.gov

Model Validation: The predictive power of the generated QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and applicability for new compounds. nih.gov

For the 4-phenylpiperidine class of compounds, research has shown that the physicochemical character and position of substituents on the phenyl ring are critical for determining biological effects. nih.gov A QSAR study on such a series would aim to quantify these relationships. For instance, a model might reveal that increased lipophilicity and the presence of a hydrogen bond donor at a specific position enhance binding affinity for a particular receptor.

An illustrative QSAR data set for a hypothetical series of this compound analogues targeting a generic receptor is presented below. The biological activity is represented as pIC50, the negative logarithm of the half-maximal inhibitory concentration (IC50).

| Compound | Substituent (R) on Phenyl Ring | LogP (Hydrophobicity) | Topological Polar Surface Area (TPSA) | Molecular Weight (MW) | Biological Activity (pIC50) |

|---|---|---|---|---|---|

| 1 | -H (this compound) | 2.15 | 41.57 | 218.30 | 6.5 |

| 2 | 4-Cl | 2.86 | 41.57 | 252.74 | 7.1 |

| 3 | 4-F | 2.32 | 41.57 | 236.29 | 6.8 |

| 4 | 4-CH3 | 2.66 | 41.57 | 232.33 | 6.9 |

| 5 | 4-OH | 1.88 | 61.80 | 234.30 | 7.5 |

| 6 | 3-Cl | 2.86 | 41.57 | 252.74 | 6.7 |

From such a dataset, a QSAR model could be generated. For example, a simplified linear equation might look like:

pIC50 = k1(LogP) - k2(TPSA) + k3(Descriptor Z) + C*

Where k1, k2, and k3 are coefficients determined by the regression analysis, indicating the positive or negative contribution of each descriptor to the biological activity. ijnrd.org Such a model would provide a predictive profile for new, unsynthesized analogues. By calculating the descriptor values for a proposed structure, researchers can estimate its biological activity before committing to its chemical synthesis, thereby focusing resources on candidates with the highest probability of success. jocpr.com This predictive capability is fundamental to modern, computationally-driven drug design. nih.gov

In Vitro and Preclinical Metabolic Profiling of N Methyl 4 Phenylpiperidine 4 Carboxamide

Metabolic Pathways and Enzyme Involvement in Biotransformation

The metabolism of N-Methyl-4-phenylpiperidine-4-carboxamide is anticipated to proceed through several key Phase I reactions, primarily involving oxidative and hydrolytic pathways. tifr.res.inopenanesthesia.org The principal metabolic routes are predicted to be N-demethylation at the piperidine (B6355638) nitrogen, hydrolysis of the C4-carboxamide group, and hydroxylation of the aromatic phenyl ring. tifr.res.inoup.compharmacy180.com

The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is responsible for the oxidative metabolism of a vast number of drugs. openanesthesia.orgnih.gov For this compound, CYP enzymes are expected to play a crucial role, particularly in N-dealkylation and aromatic hydroxylation. oup.comnih.gov

N-demethylation: This is a common metabolic pathway for compounds with an N-methyl group. nih.govrug.nl The removal of the methyl group from the piperidine nitrogen is an oxidative reaction catalyzed by CYP isoforms. nih.gov Studies on the analogous compound, pethidine, have identified CYP3A4 and CYP2B6 as key enzymes responsible for its metabolism. radiusanesthesia.com Research on other 4-aminopiperidine (B84694) drugs also highlights CYP3A4 as a major contributor to their metabolism, with CYP2D6 playing a significant role in some cases. nih.gov Therefore, it is highly probable that CYP3A4 is the primary enzyme mediating the N-demethylation of this compound.

Aromatic Hydroxylation: The phenyl group of the molecule is susceptible to hydroxylation, another classic CYP-mediated reaction. This typically occurs at the para-position of the ring. oup.com In studies of pethidine, a hydroxylated metabolite has been identified in both rat and human urine, albeit as a minor product. oup.com This suggests that this compound could undergo similar aromatic hydroxylation.

The table below summarizes the probable contributions of various CYP isoforms to the metabolism of this compound, based on data from analogous structures.

| CYP Isoform | Predicted Metabolic Reaction | Basis for Prediction |

| CYP3A4/5 | N-demethylation (Major), Aromatic Hydroxylation | Primary enzyme for pethidine metabolism and other 4-aminopiperidine drugs. radiusanesthesia.comnih.gov |

| CYP2B6 | N-demethylation (Minor) | Implicated in the metabolism of pethidine. radiusanesthesia.com |

| CYP2D6 | N-demethylation, Aromatic Hydroxylation | Contributes to the metabolism of some 4-aminopiperidine and piperidine-containing drugs. nih.govresearchgate.net |

| CYP1A2 | N-demethylation | Involved in the metabolism of some piperidine-type neuroleptics. researchgate.net |

While CYP enzymes manage oxidative metabolism, other enzyme classes handle different biotransformations. For this compound, the most significant non-CYP mediated pathway is the hydrolysis of the carboxamide functional group.

Amide Hydrolysis: The analogous ester group in pethidine is readily cleaved by esterase enzymes to form pethidinic acid. pharmacy180.com Similarly, the carboxamide bond in the target compound is expected to undergo hydrolysis. This reaction is typically catalyzed by amidases or carboxylesterases, which also possess amidase activity. nih.gov This hydrolytic cleavage would yield N-Methyl-4-phenylpiperidine-4-carboxylic acid. This pathway is a crucial route of biotransformation that runs parallel to the CYP-mediated oxidative pathways. pharmacy180.comresearchgate.net

Identification and Characterization of Metabolites

Based on the established metabolic pathways for pethidine and other 4-phenylpiperidine (B165713) derivatives, several metabolites of this compound can be predicted. tifr.res.inpharmacy180.comresearchgate.net The biotransformation likely involves the formation of primary metabolites through single reactions (N-demethylation, hydrolysis, or hydroxylation) and secondary metabolites through a combination of these pathways.

The primary and subsequent metabolites expected to be formed are detailed in the following table.

| Metabolite Name | Precursor | Metabolic Reaction | Predicted Structure |

| M1: 4-Phenylpiperidine-4-carboxamide (B8810514) | Parent Compound | N-demethylation | The parent compound without the N-methyl group. |

| M2: N-Methyl-4-phenylpiperidine-4-carboxylic acid | Parent Compound | Amide Hydrolysis | The parent compound with the carboxamide group (-CONH2) replaced by a carboxylic acid group (-COOH). |

| M3: N-Methyl-4-(4-hydroxyphenyl)piperidine-4-carboxamide | Parent Compound | Aromatic Hydroxylation | The parent compound with a hydroxyl group (-OH) added to the phenyl ring, likely at the para position. |

| M4: 4-Phenylpiperidine-4-carboxylic acid | M1 or M2 | Amide Hydrolysis of M1 or N-demethylation of M2 | The parent compound with both the N-methyl group removed and the carboxamide group hydrolyzed to a carboxylic acid. |

The identification and structural confirmation of these predicted metabolites would typically be performed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) on samples from in vitro or in vivo studies. nih.gov

In Vitro Metabolic Stability Assays in Subcellular Fractions (e.g., Human Liver Microsomes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. springernature.com These assays typically use subcellular fractions like human liver microsomes (HLM), which are rich in CYP enzymes. protocols.io

The standard procedure involves incubating the test compound (this compound) with HLM in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which is an essential cofactor for CYP enzyme activity. protocols.ioxenotech.com The concentration of the parent compound is monitored over time by LC-MS/MS. springernature.com

From the rate of disappearance of the parent compound, key pharmacokinetic parameters can be calculated:

In Vitro Half-life (t½): The time required for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug.

While specific experimental data for this compound is not available in the reviewed literature, studies on structurally related 4-aminopiperidine drugs have shown them to possess moderate to high clearance in HLM assays, indicating they are readily metabolized. nih.gov This suggests that this compound would likely be classified as a compound with moderate to high metabolic clearance.

The table below outlines the typical parameters and expected outcomes from such an assay.

| Parameter | Description | Expected Result for this compound |

| Test System | Pooled Human Liver Microsomes (HLM) | Standard system for assessing CYP-mediated metabolism. protocols.io |

| Cofactor | NADPH | Required for CYP enzyme function. protocols.io |

| Analysis Method | LC-MS/MS | To quantify the remaining parent compound at various time points. springernature.com |

| Calculated Value | Half-life (t½, min) | Predicted to be in the low to moderate range, indicating relatively rapid metabolism. |

| Calculated Value | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted to be in the moderate to high range. |

Advanced Research Methodologies and Future Perspectives

Structural Biology Approaches: X-ray Crystallography of Compound-Target Complexes

Understanding the precise interactions between a compound and its biological target is fundamental to medicinal chemistry. X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional view of this molecular recognition. While a crystal structure of N-Methyl-4-phenylpiperidine-4-carboxamide bound to a specific target is not publicly available, crystallographic studies of closely related piperidine (B6355638) derivatives offer significant insights into the conformational properties and binding modes of this scaffold.

A notable example is the X-ray crystal structure analysis of 4-diphenylcarbamyl-N-methyl-piperidine methobromide, a carbamate (B1207046) analogue of the well-known muscarinic receptor antagonist 4-DAMP. nih.gov This study revealed that the compound crystallizes with two distinct conformers, one with the diphenylcarbamyl group in an equatorial position relative to the piperidine ring, and the other with it in an axial position. nih.gov This conformational flexibility is a key feature of the piperidine ring and can be crucial for its ability to adapt to the binding pocket of a target protein.

The study also highlighted that the nitrogen atom of the diphenylcarbamyl group adopted a flat, trigonal geometry. This contrasted with the tetrahedral carbon atom in the analogous position on 4-DAMP. nih.gov This difference in geometry was proposed to be a critical factor in the compound's reduced affinity and selectivity for muscarinic receptors, suggesting that a specific three-dimensional arrangement of the aromatic rings is necessary for high-affinity binding. nih.gov Such detailed structural information is invaluable for guiding the design of new this compound derivatives with improved potency and selectivity. By understanding the precise geometric and conformational requirements of the target, researchers can rationally modify the scaffold to optimize its interactions.

| Structural Feature | Observation in 4-diphenylcarbamyl-N-methyl-piperidine methobromide nih.gov | Implication for Drug Design |

|---|---|---|

| Piperidine Ring Conformation | Existence of both equatorial and axial conformers in the crystal structure. | The piperidine scaffold provides conformational flexibility, allowing it to adapt to different target binding sites. |

| Substituent Geometry | The carbamate nitrogen was observed to have a flat, trigonal geometry. | The three-dimensional arrangement of substituents is critical for receptor affinity and selectivity. |

| Structure-Activity Relationship | The altered geometry compared to more active compounds (like 4-DAMP) was linked to lower biological activity. | Precise, atomic-level structural data is essential for understanding and predicting a compound's biological activity. |

Innovative Screening Technologies and High-Throughput Approaches in Drug Discovery

The discovery of novel therapeutic agents based on the this compound scaffold is greatly accelerated by innovative screening technologies. researchgate.net High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds to identify "hits"—molecules that show activity against a specific biological target. nih.govjapsonline.com This process, which relies on automation, robotics, and miniaturization, can screen thousands to millions of compounds per day. nih.govjapsonline.com

Modern drug discovery for piperidine-based compounds employs a variety of screening methodologies:

Virtual Screening (In Silico): This computational technique uses computer models to predict the binding of compounds to a target protein. sciengpub.irresearchgate.net By screening vast virtual libraries, researchers can prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, saving significant time and resources. sciengpub.ir Molecular docking, a key component of virtual screening, helps to elucidate the binding modes of piperidine derivatives at their target, such as the µ-opioid receptor. tandfonline.com

High-Throughput Screening (HTS): This experimental approach involves testing large compound collections in biochemical or cell-based assays. nih.gov HTS methods are diverse and can be based on fluorescence, luminescence, or radioactivity to detect the binding or functional effect of a compound on a target. researchgate.netnih.gov For piperidine derivatives, HTS has been instrumental in identifying lead compounds for various targets. researchgate.net

Fragment-Based Drug Discovery (FBDD): This technique screens smaller, lower molecular weight compounds ("fragments") that typically bind to the target with low affinity. nih.govrsc.org The piperidine scaffold is an excellent starting point for creating libraries of 3D fragments. nih.govrsc.org Once a fragment hit is identified, often through biophysical methods like X-ray crystallography or NMR, it is then optimized and grown into a more potent, lead-like molecule. This approach is often more efficient than traditional HTS in finding high-quality lead compounds. nih.govrsc.org

| Technology | Principle | Application to Piperidine Scaffolds | Advantages |

|---|---|---|---|

| Virtual Screening | Computational prediction of compound-target binding. sciengpub.ir | Screening of large virtual libraries of piperidine derivatives to prioritize candidates for synthesis. sciengpub.irresearchgate.net | Fast, cost-effective, reduces the number of compounds needing experimental testing. sciengpub.ir |

| High-Throughput Screening (HTS) | Automated experimental testing of large compound libraries against a biological target. nih.gov | Identification of active piperidine "hits" from diverse chemical libraries for various therapeutic targets. researchgate.net | Enables massive-scale screening, accelerates hit identification. japsonline.com |

| Fragment-Based Drug Discovery (FBDD) | Screening of small, low-affinity fragments to identify starting points for lead optimization. nih.gov | Utilizing the 3D nature of the piperidine core to build diverse fragment libraries for screening. nih.govrsc.org | Higher hit rates, more efficient exploration of chemical space, often leads to higher quality leads. rsc.org |

Interdisciplinary Research Directions in this compound Chemistry and Biology

The future of research into this compound and its derivatives lies in the convergence of multiple scientific disciplines. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs for a wide range of conditions, including central nervous system disorders. arizona.edunbinno.comnih.gov Realizing the full therapeutic potential of this specific carboxamide requires a collaborative, interdisciplinary approach.

Key interdisciplinary research directions include:

Synergy of Medicinal Chemistry and Computational Modeling: The design and synthesis of novel 4-phenylpiperidine (B165713) analogs will continue to be a central activity. nih.govresearchgate.netnih.gov This process is increasingly guided by computational chemistry. rsc.org Molecular docking and molecular dynamics simulations can predict how modifications to the this compound structure will affect its binding to a target receptor, allowing for a more rational, hypothesis-driven approach to synthesis. tandfonline.comrsc.org This iterative cycle of in silico design, chemical synthesis, and biological evaluation is crucial for efficient lead optimization.

Chemical Biology and Target Identification: While some piperidine derivatives have well-defined targets like opioid or dopamine (B1211576) receptors, the full spectrum of their biological interactions is not completely understood. nih.govnih.gov Chemical biology approaches, using carefully designed molecular probes based on the this compound structure, can be employed to identify new protein targets and elucidate novel mechanisms of action. This could open up entirely new therapeutic applications for this class of compounds.

Pharmacology and Systems Biology: As new, more potent and selective analogs are developed, a deep understanding of their pharmacological effects is essential. This extends beyond simple binding assays to include cell-based functional assays and in vivo studies in disease models. nih.gov A systems biology approach, which considers the effect of the compound on complex biological networks, can provide a more holistic view of its therapeutic potential and possible off-target effects. The piperidine moiety is known to be a critical structural element for activity at various receptors, including histamine (B1213489) H3 and sigma-1 receptors, highlighting the need for comprehensive pharmacological profiling. nih.gov

By integrating these diverse fields, researchers can accelerate the journey from a promising chemical scaffold to a clinically valuable therapeutic agent, unlocking the full potential of this compound in medicine.

Q & A

Q. What synthetic methodologies are optimal for preparing N-Methyl-4-phenylpiperidine-4-carboxamide?

The synthesis of piperidinecarboxamide derivatives typically involves nucleophilic substitution, condensation, or reductive amination. For example, propionic anhydride-mediated acylation under reflux conditions (12–24 hours) followed by basification and extraction with chloroform is a common approach for analogous compounds . Purification via recrystallization (e.g., using 2-propanol) or column chromatography is recommended to achieve ≥95% purity, as validated by NMR and GC/MS .

Q. How can researchers validate the structural integrity of this compound?

Structural confirmation requires a combination of spectroscopic techniques:

- 1H/13C NMR : Characterize aromatic protons (δ 7.2–7.4 ppm) and methyl/piperidine carbons (e.g., δ 28.9–53.3 ppm) .

- GC/MS : Confirm molecular ion peaks (e.g., m/z 380 for C23H28N2O3 analogs) and fragmentation patterns .

- X-ray crystallography : Resolve bond lengths and angles (e.g., a = 13.286 Å, b = 9.1468 Å for related piperidinecarboxamides) .

Q. What are the critical parameters for optimizing reaction yields in piperidinecarboxamide synthesis?

Key factors include:

- Reagent stoichiometry : Excess propionic anhydride (≥2 equivalents) improves acylation efficiency .

- Reaction time : Prolonged reflux (12–24 hours) enhances conversion rates for sterically hindered intermediates .

- Workup protocols : Basification with NaOH (50%) followed by CHCl3 extraction minimizes product loss .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields for piperidinecarboxamide derivatives?

Yield inconsistencies often arise from divergent reaction conditions. For example, McClure et al. achieved 79.9% yield using propionic anhydride, whereas Taber and Feldman reported 61% and 26% yields, respectively, using alternative reagents . Methodological adjustments, such as inert atmosphere (argon) and anhydrous solvents, mitigate side reactions like hydrolysis or oxidation .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound analogs?

SAR studies require:

- Functional group modifications : Introduce substituents (e.g., trifluoromethyl, sulfonyl) to assess electronic effects on bioactivity .

- Enantiomer separation : Use chiral columns (e.g., amylose-based phases) to isolate stereoisomers and evaluate pharmacological profiles .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock Vina .

Q. How can metabolic stability be evaluated for piperidinecarboxamide derivatives in preclinical studies?

Metabolic assessments involve:

- In vitro assays : Incubate compounds with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS .

- CYP450 inhibition screening : Use fluorogenic substrates to identify interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and clearance rates in animal models .

Q. What analytical approaches resolve challenges in characterizing piperidinecarboxamide enantiomers?

Chiral resolution techniques include:

- HPLC with chiral stationary phases : Utilize cellulose tris(3,5-dimethylphenylcarbamate) columns for baseline separation .

- Circular dichroism (CD) : Correlate optical activity with absolute configuration .

- X-ray diffraction : Assign stereochemistry via crystallographic data (e.g., COD entry 2230670) .

Methodological Considerations

Q. How should researchers design experiments to assess piperidinecarboxamide toxicity?

- In vitro cytotoxicity : Screen against human cell lines (e.g., HEK293, HepG2) using MTT assays .

- Ecotoxicology : Evaluate aquatic toxicity (e.g., Daphnia magna LC50) under OECD guidelines .

- Mutagenicity : Conduct Ames tests with Salmonella typhimurium TA98/TA100 strains .

Q. What computational tools are recommended for predicting piperidinecarboxamide reactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular dynamics (MD) : Simulate solvent interactions and conformational stability .

Data Contradictions and Resolution

- Synthetic yields : Variations in anhydride reactivity (e.g., propionic vs. acetic) and steric hindrance in intermediates explain yield disparities .

- Biological activity : Conflicting SAR data may arise from assay conditions (e.g., pH, temperature) or impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.